molecular formula C10H6F3N3O2 B1428305 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245648-27-4

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1428305
CAS RN: 1245648-27-4
M. Wt: 257.17 g/mol
InChI Key: TXLXIOKBTUWPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with a trifluoromethyl group can involve various reactions. For example, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .


Molecular Structure Analysis

The molecular structure of compounds with a trifluoromethyl group can be analyzed using various techniques such as MS, IR, 1H, and 13C NMR spectra . The structure of the compound can also be confirmed by analytical methods .


Chemical Reactions Analysis

Compounds with a trifluoromethyl group can undergo various chemical reactions. For instance, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a trifluoromethyl group can be analyzed using various techniques. For instance, the thermal stability and frontier-energy levels of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were analyzed, and these compounds were found to be suitable as host materials for blue organic light-emitting diodes .

Scientific Research Applications

Agriculture: Pesticide Development

This compound is structurally related to trifluoromethylphenyl derivatives, which are key motifs in active agrochemical ingredients . Its potential use in agriculture could be in the development of new pesticides, leveraging the trifluoromethyl group for its bioactivity. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds, making them effective against a variety of pests.

Medicine: Drug Synthesis

The trifluoromethyl group is prevalent in many FDA-approved drugs due to its ability to enhance pharmacological properties . In medicine, 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid could be used as a precursor or intermediate in the synthesis of drugs that require a trifluoromethylphenyl moiety for therapeutic efficacy.

Material Science: OLED Development

Compounds with trifluoromethylphenyl groups have been used in the synthesis of materials for organic light-emitting diodes (OLEDs) . The compound could serve as a building block for creating new electroluminescent materials with improved stability and performance in OLED technology.

Environmental Science: Pollution Mitigation

While specific applications in environmental science are not directly cited, related trifluoromethylphenyl compounds have been used in the development of environmentally friendly materials . This compound could be explored for its potential in creating materials that help mitigate pollution or improve environmental sustainability.

Biochemistry: Enzyme Inhibition

The compound’s structural similarity to known enzyme inhibitors suggests potential applications in biochemistry research. It could be used to study enzyme activity or as a template for designing new inhibitors that can regulate biochemical pathways .

Pharmacology: Therapeutic Agent Development

In pharmacology, the compound’s trifluoromethylphenyl group is significant, as such structures are often associated with a wide range of pharmacological activities . This makes it a valuable candidate for the development of new therapeutic agents, particularly in areas where modulation of biological targets is required.

Safety and Hazards

Compounds with a trifluoromethyl group can have various safety and hazard characteristics. For instance, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Compounds with a trifluoromethyl group have various potential applications. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been found to be suitable as host materials for blue organic light-emitting diodes . These compounds could potentially be used in the development of new organic light-emitting diodes.

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXIOKBTUWPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744464
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1245648-27-4
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.